6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine
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Overview
Description
6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridazine ring, with a methyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methyl-1,2,4-triazole with 1,2-diketones or α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or other positions on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles like amines or thiols for substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazolopyridazines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]pyridazine: Another triazolopyridazine with different substitution patterns.
1,2,4-Triazolo[4,3-b]pyridazine: Similar structure but with variations in the ring fusion.
1,2,4-Triazolo[1,5-a]pyridine: A related compound with a pyridine ring instead of a pyridazine ring.
Uniqueness
6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine is unique due to its specific substitution pattern and ring fusion, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-methyl-[1,2,4]triazolo[1,5-b]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-5-2-3-6-7-4-8-10(6)9-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXPOYMOKBBFEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NC=N2)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611556 |
Source
|
Record name | 6-Methyl[1,2,4]triazolo[1,5-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114448-72-5 |
Source
|
Record name | 6-Methyl[1,2,4]triazolo[1,5-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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